3-((4-chlorophenyl)sulfonyl)-6-methoxy-1-methylquinolin-4(1H)-one
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Overview
Description
This compound is a quinolinone derivative, which is a class of compounds that have been widely studied for their diverse biological activities . The sulfonyl group attached to the 4-chlorophenyl moiety could potentially enhance the compound’s reactivity and biological activity .
Molecular Structure Analysis
The compound contains a quinolinone core, a sulfonyl group, a methoxy group, and a methyl group. These functional groups could potentially interact with biological targets through various non-covalent interactions .Chemical Reactions Analysis
The sulfonyl group in the compound could potentially undergo various chemical reactions, such as substitution or elimination . The quinolinone core could also participate in various reactions depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Quinoline derivatives are extensively studied for their pharmacological properties. For instance, certain quinoline-based compounds have been identified as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines, and showing potential as anticancer agents (Lee et al., 2011). This research highlights the relevance of quinoline derivatives in designing new therapeutic agents targeting cellular microtubules, essential for cancer cell division and proliferation.
Synthesis and Chemical Properties
Quinoline derivatives are also subjects of research in synthetic organic chemistry, focusing on novel synthesis methods and the exploration of their chemical properties. For example, various strategies for synthesizing quinoline derivatives involve catalytic reactions, highlighting innovative approaches to constructing complex molecules with potential utility across multiple scientific fields (Watanabe et al., 1984). Such studies not only expand the toolbox of synthetic chemists but also pave the way for discovering new materials and drugs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-19-10-16(24(21,22)13-6-3-11(18)4-7-13)17(20)14-9-12(23-2)5-8-15(14)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBGROAVUOSADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-methoxy-1-methylquinolin-4(1H)-one |
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